molecular formula C16H24BNO3 B12097406 2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine

2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine

Cat. No.: B12097406
M. Wt: 289.2 g/mol
InChI Key: MAJZLSGMTKOQRL-UHFFFAOYSA-N
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Description

2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is a complex organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group, a methyl group, and a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of a halogenated pyridine using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a corresponding boronic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of biaryl or vinyl-aryl compounds.

Scientific Research Applications

2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine largely depends on its application. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form new carbon-carbon bonds. In biological systems, its mechanism may involve interactions with specific molecular targets, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid

Uniqueness

2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications where such characteristics are desired.

Properties

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H24BNO3/c1-11-8-13(9-18-14(11)19-10-12-6-7-12)17-20-15(2,3)16(4,5)21-17/h8-9,12H,6-7,10H2,1-5H3

InChI Key

MAJZLSGMTKOQRL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3CC3)C

Origin of Product

United States

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